molecular formula C23H34N4S B10871971 5,5,7,7-tetramethyl-2-{[(E)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methylidene]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile

5,5,7,7-tetramethyl-2-{[(E)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methylidene]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile

Cat. No.: B10871971
M. Wt: 398.6 g/mol
InChI Key: KOPQVOOZGXDPKL-AFUMVMLFSA-N
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Description

5,5,7,7-TETRAMETHYL-2-{[(1,3,3-TRIMETHYL-6-AZABICYCLO[321]OCT-6-YL)METHYLENE]AMINO}-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-3-YL CYANIDE is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,7,7-TETRAMETHYL-2-{[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYLENE]AMINO}-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-3-YL CYANIDE involves multiple steps, including the formation of the thieno[2,3-c]pyridine core, the introduction of the azabicyclo[3.2.1]octane moiety, and the final cyanation step. The reaction conditions typically involve the use of strong bases, high temperatures, and inert atmospheres to ensure the stability of the intermediates and the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno[2,3-c]pyridine ring.

    Reduction: Reduction reactions can occur at the imine group, converting it to an amine.

    Substitution: Nucleophilic substitution reactions can take place at the cyanide group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the cyanide group under basic conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds with various functional groups replacing the cyanide.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of neuropharmacology and antimicrobial therapy.

Medicine

In medicine, the compound’s derivatives are investigated for their therapeutic potential. Studies focus on their efficacy in treating diseases such as cancer, bacterial infections, and neurological disorders.

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, catalysis, and polymer science.

Mechanism of Action

The mechanism of action of 5,5,7,7-TETRAMETHYL-2-{[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYLENE]AMINO}-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-3-YL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 5,5,7,7-TETRAMETHYL-2-{[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYLENE]AMINO}-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-3-YL CYANIDE
  • 5,5,7,7-TETRAMETHYL-2-{[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYLENE]AMINO}-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-3-YL CYANIDE

Uniqueness

The uniqueness of this compound lies in its highly branched structure and the presence of multiple functional groups. This makes it more versatile in terms of chemical reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical reactions and interact with biological targets sets it apart from other compounds in its class.

Properties

Molecular Formula

C23H34N4S

Molecular Weight

398.6 g/mol

IUPAC Name

5,5,7,7-tetramethyl-2-[(E)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methylideneamino]-4,6-dihydrothieno[2,3-c]pyridine-3-carbonitrile

InChI

InChI=1S/C23H34N4S/c1-20(2)8-15-9-23(7,12-20)13-27(15)14-25-19-17(11-24)16-10-21(3,4)26-22(5,6)18(16)28-19/h14-15,26H,8-10,12-13H2,1-7H3/b25-14+

InChI Key

KOPQVOOZGXDPKL-AFUMVMLFSA-N

Isomeric SMILES

CC1(CC2CC(C1)(CN2/C=N/C3=C(C4=C(S3)C(NC(C4)(C)C)(C)C)C#N)C)C

Canonical SMILES

CC1(CC2CC(C1)(CN2C=NC3=C(C4=C(S3)C(NC(C4)(C)C)(C)C)C#N)C)C

Origin of Product

United States

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